molecular formula C9H14N2O B577730 N-(tert-Butyl)-1H-pyrrole-2-carboxamide CAS No. 1228957-04-7

N-(tert-Butyl)-1H-pyrrole-2-carboxamide

Cat. No.: B577730
CAS No.: 1228957-04-7
M. Wt: 166.224
InChI Key: CWSXLMHGJDKOQK-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a carboxamide group

Mechanism of Action

Target of Action

N-(tert-Butyl)-1H-pyrrole-2-carboxamide, also known as N-T-BUTYL PYRROLE-2-CARBOXAMIDE, is a complex compound with a variety of potential targets. While specific information about this compound is limited, similar compounds have been shown to target enzymes such as Sterol 14-alpha demethylase (CYP51) in Candida spp . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the action of similar compounds, it may inhibit the function of its target enzyme, thereby disrupting the biosynthesis of ergosterol . This disruption could lead to alterations in the cell membrane’s structure and function, potentially leading to cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential target. Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting the function of Sterol 14-alpha demethylase (CYP51), the compound could disrupt the production of ergosterol, leading to detrimental effects on the cell membrane and ultimately, cell viability .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action would likely be the disruption of cell membrane integrity in fungal cells due to the inhibition of ergosterol biosynthesis . This could lead to cell death, providing a potential mechanism for antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with tert-butylamine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to form the amide bond under mild conditions . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of tert-butyl nitrite as a carbon source has also been explored for the synthesis of N-tert-butyl amides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: N-(tert-Butyl)-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(tert-Butyl)-1H-pyrrole-2-amine: Similar structure but with an amine group instead of a carboxamide group.

    tert-Butyl carbamate: Contains a tert-butyl group and a carbamate group, used in different applications.

Uniqueness

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is unique due to the combination of the tert-butyl and carboxamide groups on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXLMHGJDKOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681990
Record name N-tert-Butyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-04-7
Record name N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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